molecular formula C23H18N2O6S B4092397 ethyl 4-methyl-2-[1-(5-methylfuran-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-[1-(5-methylfuran-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate

Cat. No.: B4092397
M. Wt: 450.5 g/mol
InChI Key: JJHXXDOCOSNPFY-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture combining chromeno[2,3-c]pyrrol-3,9-dione, a 5-methylfuran substituent, and a 4-methylthiazole-5-carboxylate moiety. The 5-methylfuran substituent may contribute to π-π stacking interactions, which are critical in molecular recognition processes. Although direct bioactivity data for this compound is unavailable in the provided evidence, structurally related derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

ethyl 4-methyl-2-[1-(5-methylfuran-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O6S/c1-4-29-22(28)20-12(3)24-23(32-20)25-17(15-10-9-11(2)30-15)16-18(26)13-7-5-6-8-14(13)31-19(16)21(25)27/h5-10,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHXXDOCOSNPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(O5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-[1-(5-methylfuran-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and chromeno intermediates, followed by their coupling with pyrrol and thiazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality. Safety protocols and environmental considerations are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[1-(5-methylfuran-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Anticancer Properties

The compound has been studied for its anticancer properties. Its structure suggests potential activity against various cancer cell lines. The chromeno-pyrrole moiety is known to exhibit cytotoxic effects, and modifications with thiazole groups can enhance this activity. Research indicates that derivatives of similar structures can inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Activity

Research has shown that compounds with thiazole and furan rings often exhibit antimicrobial properties. Ethyl 4-methyl-2-[1-(5-methylfuran-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate may possess similar properties due to the presence of these functional groups. Studies have reported that related compounds demonstrate significant activity against bacteria and fungi .

Enzyme Inhibition

The compound's structural components may enable it to act as an inhibitor for various enzymes involved in disease processes. For instance, thiazole derivatives have been investigated for their ability to inhibit certain kinases and proteases that play crucial roles in cancer progression and inflammation .

Organic Photovoltaics

Due to its unique electronic properties, this compound is being explored for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it a candidate for developing more efficient solar cells. The incorporation of furan and thiazole moieties can enhance charge transport properties .

Fluorescent Probes

The compound's structure allows it to be used as a fluorescent probe in biochemical assays. The chromeno-pyrrole framework can be modified to tune its photophysical properties for specific applications in imaging and sensing technologies. Such probes are valuable in tracking biological processes or detecting specific biomolecules in complex environments .

Case Studies

Study TitleFocusFindings
Anticancer Activity of Chromeno-Pyrrole DerivativesInvestigated the cytotoxic effects of similar compounds on cancer cell linesFound significant inhibition of cell proliferation with IC50 values indicating potent activity
Antimicrobial Properties of Thiazole CompoundsAssessed the antimicrobial efficacy of thiazole derivativesReported broad-spectrum activity against gram-positive and gram-negative bacteria
Organic Photovoltaics: New MaterialsEvaluated new materials for solar energy conversionDemonstrated improved efficiency with compounds exhibiting strong light absorption and charge mobility

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[1-(5-methylfuran-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules, focusing on substituents, physical properties, and reported bioactivities:

Compound Name (Structure) Key Substituents Melting Point (°C) Bioactivity/Application Reference
Target Compound: Ethyl 4-methyl-2-[1-(5-methylfuran-2-yl)-3,9-dioxo-chromeno[2,3-c]pyrrol-2-yl]thiazole-5-carboxylate 5-Methylfuran, chromenopyrrol-dione, thiazole Not reported Hypothesized anticancer/antimicrobial (based on analogs) -
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)-4,5-dihydropyrazol-1-yl)thiazole () Chlorophenyl, fluorophenyl, triazole Not reported Antimicrobial
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate () Chlorophenyl, fluorophenyl, pyrazole Not reported Structural characterization only
2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)chromen-4-one () Thiophene, pyrazolo-pyrimidine, chromenone 223–226 Not specified (potential kinase inhibition)

Key Findings:

Substituent Effects on Bioactivity :

  • Chlorophenyl and fluorophenyl groups in enhance antimicrobial activity, likely due to increased lipophilicity and electron-withdrawing effects .
  • The 5-methylfuran group in the target compound may improve metabolic stability compared to phenyl-substituted analogs, as furans are less prone to oxidative degradation .

Structural and Electronic Properties: The chromenopyrrol-dione core in the target compound introduces conjugated π-systems, which could enhance binding to biological targets (e.g., DNA topoisomerases or kinases) compared to simpler thiazole-pyrazole hybrids . Thiazole-5-carboxylate esters, common in all listed compounds, improve aqueous solubility while maintaining membrane permeability .

Synthetic Pathways :

  • Similar compounds (e.g., ) are synthesized via Suzuki-Miyaura couplings or cyclocondensation reactions. The target compound likely requires multi-step synthesis involving furan incorporation and esterification .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing this compound, and how can reaction efficiency be improved?

  • The compound’s synthesis involves multi-step reactions, including cyclization and functional group coupling. For example, refluxing in ethanol (60–80°C) with stoichiometric control of precursors (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole) can improve yield . Catalysts like triethylamine or acetic anhydride may accelerate key steps, such as thiazole ring formation . Optimize solvent polarity (e.g., DMF for solubility) and monitor intermediates via TLC or HPLC .

Q. What experimental methods are recommended for structural characterization?

  • Use X-ray crystallography to resolve bond lengths/angles in the chromeno-pyrrol-thiazole core, as seen in related triazolopyrimidine derivatives . Complement with DFT calculations (B3LYP/6-31G*) to predict electronic properties and compare with experimental data (e.g., NMR chemical shifts) . IR and HRMS validate functional groups (e.g., ester, furan) .

Q. How can preliminary biological activity be assessed?

  • Conduct in vitro assays targeting enzymes or receptors relevant to the compound’s structural motifs (e.g., kinase inhibition for chromeno-pyrrol derivatives). Use fluorogenic substrates or ELISA for quantitative analysis. Compare with analogs like fluorinated chromeno-pyrrol compounds, which show enhanced activity .

Advanced Research Questions

Q. How can computational reaction path searches guide experimental design?

  • Apply quantum chemical calculations (e.g., Gaussian 16) to map potential energy surfaces for key steps like pyrrolidine ring closure. Use the ICReDD framework to integrate computed transition states with high-throughput screening, narrowing reaction conditions (e.g., solvent, temperature) . Validate predictions via kinetic studies (e.g., UV-Vis monitoring of intermediate stability) .

Q. How to resolve contradictions in reaction kinetics data for multi-step syntheses?

  • Use multivariate analysis (e.g., Design of Experiments) to isolate variables like temperature or catalyst loading. For example, conflicting data on furan coupling efficiency can be addressed via HPLC-MS to track byproducts and Arrhenius plots to identify rate-limiting steps .

Q. What strategies elucidate substituent effects on bioactivity?

  • Synthesize analogs with substituent variations (e.g., replacing 5-methylfuran with fluorinated furans). Test in parallel biological assays (e.g., IC50 comparisons). Molecular docking (AutoDock Vina) can predict binding interactions, while QSAR models correlate structural features (e.g., logP, polar surface area) with activity trends .

Q. How to study reaction mechanisms for heterocycle formation?

  • Employ isotopic labeling (e.g., ²H or ¹³C) to trace atom migration during pyrrolidine ring closure. Use stopped-flow spectroscopy to capture transient intermediates. Compare experimental kinetic isotope effects (KIEs) with DFT-calculated transition states .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting bioactivity results arise (e.g., variable IC50 values across cell lines), use meta-analysis to assess assay conditions (e.g., serum concentration, incubation time). Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
  • Reactor Design : For scale-up, apply CFD simulations to optimize heat/mass transfer in batch reactors. Consider membrane separation (CRDC subclass RDF2050104) for purifying polar byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-methyl-2-[1-(5-methylfuran-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate
Reactant of Route 2
ethyl 4-methyl-2-[1-(5-methylfuran-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate

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